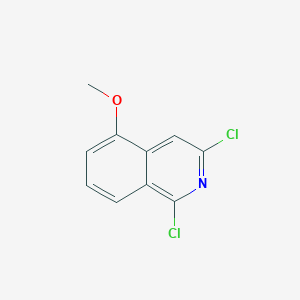

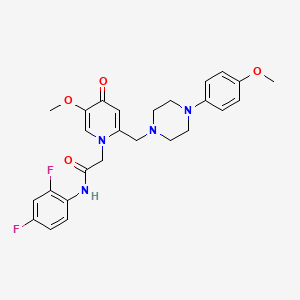

![molecular formula C12H16N6O3 B3015673 2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034275-34-6](/img/structure/B3015673.png)

2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

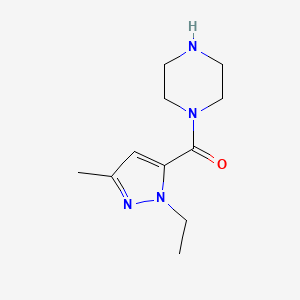

The compound “2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . These compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core . This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and quinoxaline .Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated innovative approaches to synthesizing heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and pyrazole derivatives, using various acetamide precursors. These synthesized compounds are characterized and assessed for their biological activities, showcasing the versatility of acetamide derivatives in heterocyclic compound synthesis (Fadda et al., 2017).

Antimicrobial and Antifungal Activities

Several studies have focused on synthesizing new heterocycles that incorporate the pyrazolopyridine moiety or related structures, evaluating their antimicrobial and antifungal activities. These investigations reveal the potential of these compounds in developing new antimicrobial agents with improved efficacy (Hassan, 2013).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives highlights their significant antioxidant activity. These studies not only provide insights into the self-assembly processes of these complexes but also their potential therapeutic applications due to their antioxidant properties (Chkirate et al., 2019).

Anticancer Activity

The exploration of heterocyclic compounds incorporating acetamide derivatives extends to evaluating their anticancer activities. Novel compounds have been synthesized and tested against various cancer cell lines, demonstrating the potential of these derivatives in cancer treatment (Riyadh et al., 2011).

Future Directions

The compound “2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” and its derivatives could be further explored for their potential as anticancer agents . They could also be used as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been shown to interact with various enzymes and receptors, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

Compounds with similar structures have been found to form specific interactions with different target receptors due to their ability to accept and donate hydrogen bonds . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The structure-activity relationship of biologically important 1,2,4-triazolo-thiadiazines, which have profound importance in drug design, discovery, and development, has been studied . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

The synthesis and pharmacological activities of similar compounds have been studied, suggesting that they may be influenced by various environmental factors .

properties

IUPAC Name |

2-acetamido-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O3/c1-3-21-12-11-17-16-9(18(11)5-4-13-12)6-15-10(20)7-14-8(2)19/h4-5H,3,6-7H2,1-2H3,(H,14,19)(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYXCBFVIWKFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNC(=O)CNC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

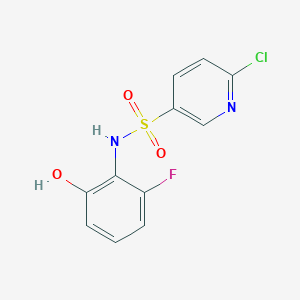

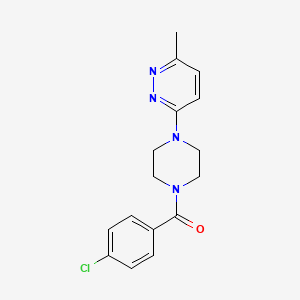

![Oxan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3015600.png)

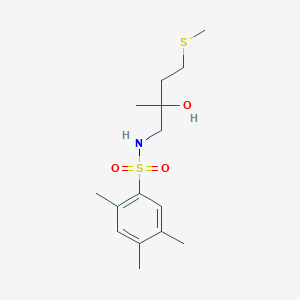

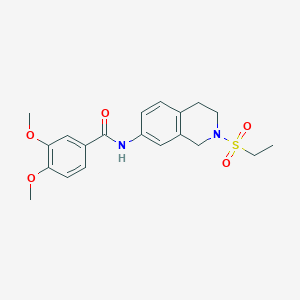

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B3015603.png)

![N-[(3-Propan-2-yloxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015606.png)

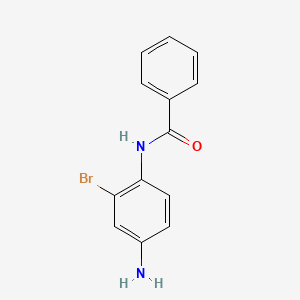

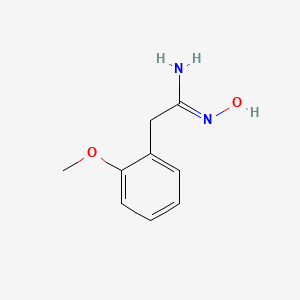

![4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide](/img/structure/B3015611.png)